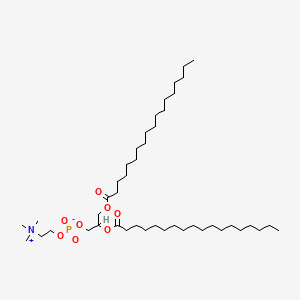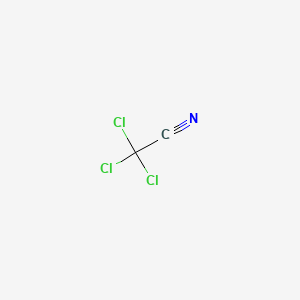
1,2,3,4-Tetrahydro-2-naphthalenepropionic acid
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-2-naphthalenepropionic acid (THP) is a bicyclic amino acid that has gained attention in the scientific community due to its potential therapeutic applications. THP is a derivative of phenylalanine and is synthesized through a multi-step process. In
Wirkmechanismus
The exact mechanism of action of 1,2,3,4-Tetrahydro-2-naphthalenepropionic acid is not fully understood, but it is believed to act on the glutamatergic system in the brain. This compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and reward processing. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4-Tetrahydro-2-naphthalenepropionic acid has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, this compound is not very soluble in water and may require the use of organic solvents for administration. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 1,2,3,4-Tetrahydro-2-naphthalenepropionic acid. One area of interest is the potential use of this compound in the treatment of addiction. Further research is needed to determine the optimal dosing and administration of this compound for this application. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications. Finally, more research is needed to determine the long-term effects of this compound on the brain and body.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-2-naphthalenepropionic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have neuroprotective properties and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-4,10H,5-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSTWPJLEBGWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98017-39-1 | |
| Record name | 1,2,3,4-Tetrahydro-2-naphthalenepropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















